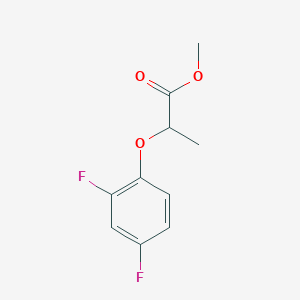![molecular formula C16H20FN3O B6125173 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the inhibition of PKC enzymes. The compound binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of various cellular processes that are regulated by PKC, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of using 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. The compound has been extensively characterized in vitro and in vivo, making it a reliable tool for studying PKC signaling pathways. However, the limitations of using the compound include its high cost and limited availability, which may restrict its use in some research settings.
将来の方向性
There are several future directions for research on 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by PKC, such as ion channel function and synaptic plasticity. Additionally, the development of more potent and selective PKC inhibitors based on the structure of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is an area of active research.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is a synthetic compound that has potential applications in scientific research. It is a potent inhibitor of PKC enzymes, which play a critical role in various cellular processes. The compound has been extensively studied for its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Future research directions include further investigation of its therapeutic potential and the development of more potent and selective PKC inhibitors.
合成法
The synthesis of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the reaction of 3-fluorobenzylamine with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of morpholine and acetic acid. The reaction results in the formation of the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production of the compound.
科学的研究の応用
2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine has been shown to have potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a critical role in various cellular processes. The compound has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its potential as a therapeutic agent for these diseases.
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-19-10-14(9-18-19)11-20-5-6-21-16(12-20)8-13-3-2-4-15(17)7-13/h2-4,7,9-10,16H,5-6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMARMAYLNYXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6125107.png)
![5-{[3-(2-naphthoyl)-1-piperidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6125110.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125114.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6125120.png)
![1,5-dimethyl-2-phenyl-4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6125121.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B6125122.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)

![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)